molecular formula C10H16N2O B6228084 2-methyl-1-[(3-methylpyridin-2-yl)oxy]propan-2-amine CAS No. 1343364-06-6

2-methyl-1-[(3-methylpyridin-2-yl)oxy]propan-2-amine

Cat. No.: B6228084
CAS No.: 1343364-06-6
M. Wt: 180.2
InChI Key:
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Description

It is an organic chemical with a molecular formula of C10H16N2O and a molecular weight of 180.2 g/mol. Tucaresol was first synthesized in the 1990s as a bronchodilator drug and has since gained attention for its therapeutic and experimental applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing 2-methyl-1-[(3-methylpyridin-2-yl)oxy]propan-2-amine involves the reaction of 2-methylpropan-2-ol with 3-methylpyridine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through amidation, esterification, and transetherification processes. Characterization of the compound can be done through various spectroscopic and analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale chemical reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[(3-methylpyridin-2-yl)oxy]propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

2-Methyl-1-[(3-methylpyridin-2-yl)oxy]propan-2-amine has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, particularly as a bronchodilator and anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

2-Methyl-1-[(3-methylpyridin-2-yl)oxy]propan-2-amine acts as a selective beta-2 adrenergic receptor agonist. It stimulates the dilation of bronchial smooth muscles, resulting in increased airflow in the lungs. The compound binds to beta-2 adrenergic receptors, activating the adenylate cyclase pathway, which increases cyclic adenosine monophosphate (cAMP) levels and leads to smooth muscle relaxation.

Comparison with Similar Compounds

Similar Compounds

    Salbutamol: Another beta-2 adrenergic agonist used as a bronchodilator.

    Terbutaline: A beta-2 adrenergic agonist with similar bronchodilatory effects.

    Formoterol: A long-acting beta-2 adrenergic agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).

Uniqueness

2-Methyl-1-[(3-methylpyridin-2-yl)oxy]propan-2-amine is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Its selective action on beta-2 adrenergic receptors and its potential anti-inflammatory effects make it a valuable compound for research and therapeutic applications.

Properties

CAS No.

1343364-06-6

Molecular Formula

C10H16N2O

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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